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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

Get Quote

Core Directive: The Physicochemical Anchor
In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is

a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks. Unlike its

carbocyclic analog (cyclohexane) or its nitrogenous cousin (piperidine), morpholine offers a

unique "Goldilocks" zone of physicochemical properties.

The decision to incorporate a morpholine moiety is usually driven by three causality-based

factors:

Basicity Modulation (The pKa Shift):

Piperidine pKa: ~11.2 (Highly basic, often fully ionized at physiological pH).

Morpholine pKa: ~8.3.

Causality: The inductive electron-withdrawing effect of the oxygen atom reduces the

electron density on the nitrogen. This lowers the pKa by nearly 3 log units compared to

piperidine. Consequently, at physiological pH (7.4), a significant fraction of morpholine
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exists as the free base. This equilibrium is critical for membrane permeability and blood-

brain barrier (BBB) penetration, while still retaining enough basicity for lysosomotropic

trapping or solubility enhancement.

Solubility & Lipophilicity (LogP Tuning):

The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity)

relative to piperidine. This is a standard tactic to rescue a lead compound that is too

lipophilic (high LogP) without adding a metabolically labile polar group.

Metabolic Blocking:

Placing a morpholine ring can block metabolic hotspots on aromatic rings, although the

morpholine ring itself has specific metabolic liabilities (discussed in Section 4).

Synthetic Methodologies: Installing the Ring
To ensure reproducibility and scalability, we focus on two high-fidelity protocols: Palladium-

Catalyzed Amination (for direct aryl attachment) and Nucleophilic Substitution (for linker

attachment, as seen in Gefitinib).

Protocol A: Buchwald-Hartwig N-Arylation of Morpholine
Use Case: Attaching morpholine directly to an aromatic core (e.g., Linezolid precursors or

kinase inhibitors).

Reagents & Causality:

Catalyst:

or

.

Ligand: BINAP or Xantphos. Why: Bidentate phosphines prevent

-hydride elimination and stabilize the Pd(0) species.

Base:
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or

. Why: Strong inorganic bases facilitate the deprotonation of the morpholine amine in the
catalytic cycle.

Step-by-Step Workflow:

Inerting: Charge a dry Schlenk flask with aryl halide (1.0 equiv), morpholine (1.2 equiv),

(1.4 equiv), and ligand (5-10 mol%). Evacuate and backfill with Argon (

).

Catalyst Addition: Add Pd source (e.g.,

, 2-5 mol%) under positive Argon pressure.

Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Degas

solvent prior to addition to prevent catalyst oxidation.

Heating: Heat to 80–100°C for 12–18 hours. Monitor via LC-MS.

Workup: Filter through a Celite pad (removes Pd black/salts). Concentrate filtrate. Purify via

flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation (The Gefitinib Route)
Use Case: Attaching morpholine via a tether (solubility tail).

Step-by-Step Workflow:

Precursor Prep: Start with the phenol intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-

methoxyquinazolin-6-ol).

Reagent: 3-Morpholinopropyl chloride (or its hydrochloride salt).

Base:

(excess, 3.0 equiv). Why: Potassium carbonate is preferred over sodium bases for phenol
alkylation in DMF due to the "template effect" and solubility.
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Conditions: DMF, 80°C, 4 hours.

Validation: The reaction is driven by the formation of the ether linkage. The morpholine

remains intact as a tertiary amine, providing the solubility handle.

Therapeutic Case Studies: The Morpholine
Advantage
Data Summary: Morpholine in Blockbuster Drugs[1][2]
[3]
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Drug Class Target Role of Morpholine

Gefitinib (Iressa) Oncology EGFR Kinase

Solubility Tail:

Attached via propoxy

linker. Improves

aqueous solubility and

PK profile without

interfering with the

ATP-binding hinge

region.

Linezolid (Zyvox) Antibiotic 23S Ribosome

Pharmacophore:

Directly attached to

the aryl fluorophenyl

core.[1] Critical for

binding orientation;

however, it is also the

site of metabolism.

Timolol Beta-blocker -adrenergic

H-Bonding: The

morpholine oxygen

participates in H-

bonding networks,

influencing receptor

affinity and subtype

selectivity.

Rivaroxaban Anticoagulant Factor Xa

Binding Motif: The

morpholinone

(oxidized morpholine)

acts as a neutral

surrogate for a basic

group, avoiding non-

specific binding.

Deep Dive: Gefitinib (Iressa)
In the design of Gefitinib, the quinazoline core is the ATP-competitive scaffold. However, early

analogues suffered from poor solubility.
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The Fix: Introduction of the 3-morpholinopropoxy group at the C-6 position.

Mechanism: The morpholine nitrogen (pKa ~8) is protonated in the stomach, aiding

dissolution. In the blood (pH 7.4), it exists in equilibrium, allowing cellular entry. The ether

oxygen in the linker adds flexibility.

Metabolic Stability & Toxicity (The "Self-Validating"
System)
While morpholine is generally stable, it is not metabolically inert. A self-validating drug design

process must screen for Morpholine Ring Oxidation.

The Linezolid Liability
Linezolid undergoes a specific metabolic pathway that does not involve CYP450 but rather

non-enzymatic chemical oxidation and MAO (Monoamine Oxidase) interactions.

The Pathway:

Ring Opening: Formation of (hydroxyethyl)glycine metabolites (Metabolite A).

Lactam Formation: Oxidation of the morpholine ring to a morpholin-3-one (Metabolite B).

Consequence: These metabolites are antimicrobially inactive but can accumulate in renal

impairment.

Toxicology Alert:

N-Nitroso Formation: Secondary amines (like free morpholine) can form carcinogenic N-

nitrosamines in the presence of nitrites. Design Rule: In drugs, the morpholine nitrogen is

usually tertiary (substituted), preventing direct nitrosylation, but metabolic N-dealkylation can

re-expose the secondary amine risk.

Visualization of Pathways
Diagram 1: The Physicochemical Logic of Morpholine
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This diagram illustrates the decision matrix for choosing morpholine over piperidine or

cyclohexane.
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H-Bond Acceptor

Click to download full resolution via product page

Caption: Comparative analysis of physicochemical outcomes when substituting a lead scaffold

with Piperidine vs. Morpholine.

Diagram 2: Gefitinib Synthesis (Morpholine Installation)
This diagram details the specific O-alkylation workflow used in the synthesis of Gefitinib.

Quinazoline Phenol
(Intermediate)

Process:
Nucleophilic Substitution (SN2)

O-Alkylation

 + Reagents

Reagents:
3-Morpholinopropyl chloride

K2CO3, DMF, 80°C

Crude Gefitinib

Purification:
Column Chromatography

or Recrystallization
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Caption: Synthetic workflow for the installation of the morpholine solubility tail in Gefitinib via O-

alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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